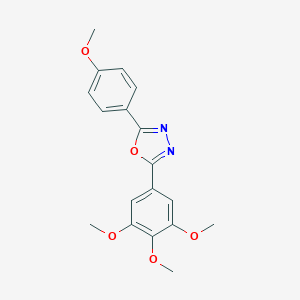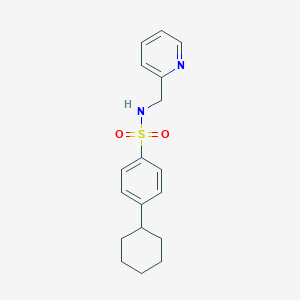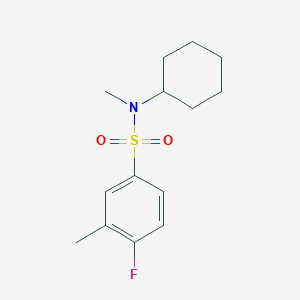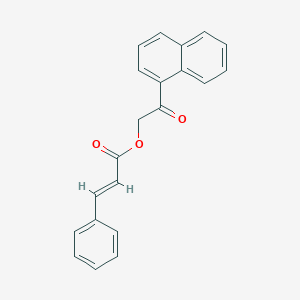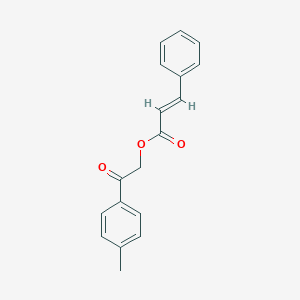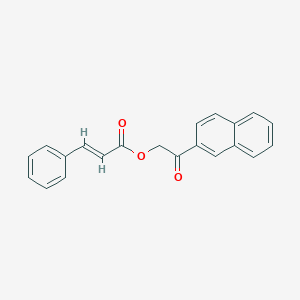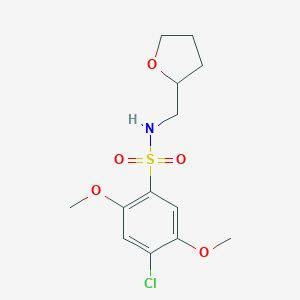
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H18ClNO5S and a molar mass of 335.8 g/mol . This compound is known for its unique structure, which includes a chloro group, two methoxy groups, and a tetrahydrofuranylmethyl group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the benzenesulfonamide core:
Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy groups at the desired positions on the benzene ring.
Attachment of the tetrahydrofuranylmethyl group: This step involves the reaction of the intermediate compound with tetrahydro-2-furanylmethyl chloride under suitable conditions to form the final product.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-2,5-dimethoxybenzenesulfonamide: Lacks the tetrahydrofuranylmethyl group, which may result in different chemical and biological properties.
2,5-dimethoxybenzenesulfonamide: Lacks both the chloro and tetrahydrofuranylmethyl groups, leading to distinct reactivity and applications.
4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide: Contains a methyl group instead of the tetrahydrofuranylmethyl group, which may affect its solubility and biological activity.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h6-7,9,15H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYMXTUESXAPEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


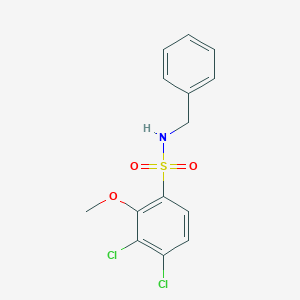
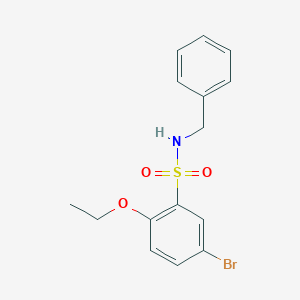
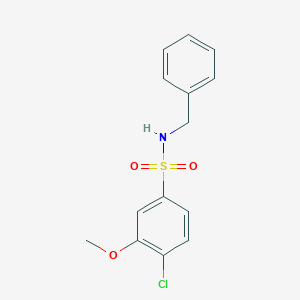
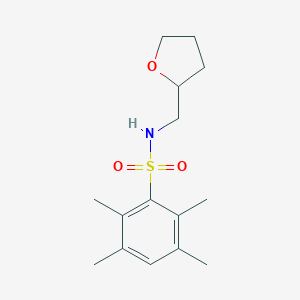
![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)

